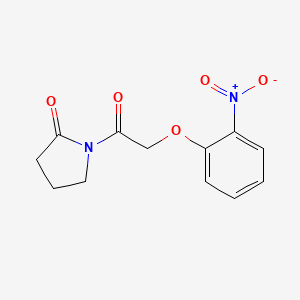
1-(2-(2-Nitrophenoxy)acetyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-657021 is a chemical compound with the molecular formula C12H12N2O5. It is known for its fungicidal and bactericidal activities
Preparation Methods
The synthesis of WAY-657021 involves several steps, including the reaction of specific reagents under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound can be prepared through a series of organic reactions involving triazole derivatives . Industrial production methods for WAY-657021 are also not extensively documented, but they likely involve large-scale organic synthesis techniques commonly used in the pharmaceutical industry.
Chemical Reactions Analysis
WAY-657021 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-657021 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It has been studied for its potential effects on biological systems, including its fungicidal and bactericidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections caused by fungi and bacteria.
Industry: WAY-657021 is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-657021 involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes involved in the growth and reproduction of fungi and bacteria. This inhibition disrupts essential cellular processes, leading to the death of the microorganisms .
Comparison with Similar Compounds
WAY-657021 can be compared with other similar compounds, such as:
Fluconazole: A widely used antifungal agent.
Itraconazole: Another antifungal agent with a broad spectrum of activity.
Ketoconazole: Known for its antifungal properties and used in various medical treatments.
WAY-657021 is unique due to its specific molecular structure and the particular pathways it targets, which may offer advantages in certain applications .
Properties
Molecular Formula |
C12H12N2O5 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
1-[2-(2-nitrophenoxy)acetyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12N2O5/c15-11-6-3-7-13(11)12(16)8-19-10-5-2-1-4-9(10)14(17)18/h1-2,4-5H,3,6-8H2 |
InChI Key |
GLQBCVVICYBVIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



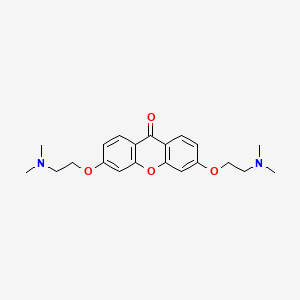

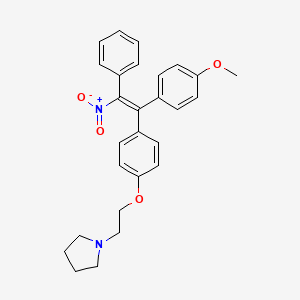

![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B10801182.png)
![4-(4-bromophenyl)-3-hydroxy-1-(propan-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B10801186.png)
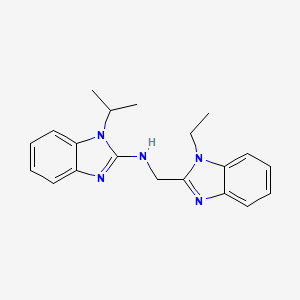
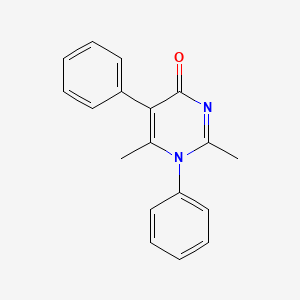
![4-[({3-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)carbonyl]-2-methoxyphenyl acetate](/img/structure/B10801197.png)
![3,3,6,6-tetramethyl-9-{4-[(4-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B10801203.png)
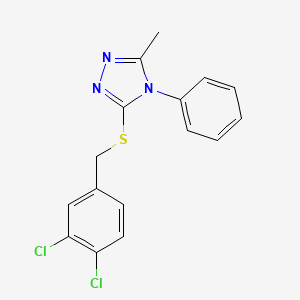
![1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)piperidine](/img/structure/B10801211.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B10801215.png)
